5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide
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Overview
Description
5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[2-(QUINOLIN-8-YLOXY)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique chemical structure, which includes a morpholine ring, a quinoline moiety, and a sulfonamide group. These structural features contribute to its reactivity and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[2-(QUINOLIN-8-YLOXY)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide under acidic or basic conditions.
Introduction of the Quinoline Moiety: This step often involves the use of quinoline derivatives, which can be coupled with the intermediate product from the previous step using palladium-catalyzed cross-coupling reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[2-(QUINOLIN-8-YLOXY)ETHYL]BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[2-(QUINOLIN-8-YLOXY)ETHYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[2-(QUINOLIN-8-YLOXY)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-morpholin-4-yl-phenylamine: Shares the morpholine and chloro groups but lacks the quinoline and sulfonamide moieties.
2-(Morpholin-4-yl)aniline: Contains the morpholine ring but differs in other structural aspects.
Uniqueness
5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[2-(QUINOLIN-8-YLOXY)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C23H24ClN3O6S |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C23H24ClN3O6S/c24-18-6-7-19(33-16-22(28)27-10-13-31-14-11-27)21(15-18)34(29,30)26-9-12-32-20-5-1-3-17-4-2-8-25-23(17)20/h1-8,15,26H,9-14,16H2 |
InChI Key |
NEMBWCVZRLUSSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)NCCOC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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